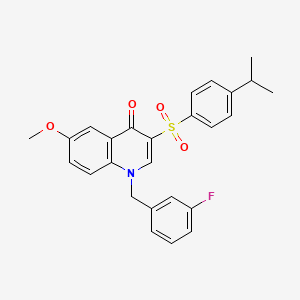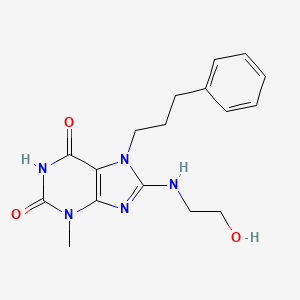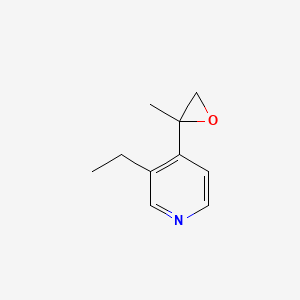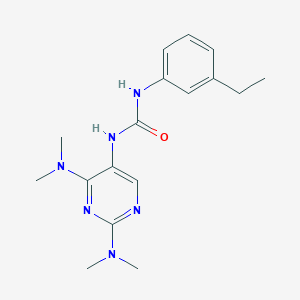
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis of Si-containing cyclic ureas : Investigated the synthesis of ureas, demonstrating structures through multinuclear NMR spectroscopy (Pestunovich & Lazareva, 2007).
- Complexation-induced unfolding of heterocyclic ureas : Explored the synthesis of heterocyclic ureas and their unfolding to form multiply hydrogen-bonded complexes (Corbin et al., 2001).
- Preparation and spectroscopic studies of some cyclic urea adducts : Characterized urea adducts, focusing on their spectroscopic properties and ligand exchange (Aitken & Onyszchuk, 1985).
Conformational and Photophysical Properties
- Conformational and Tautomeric Control in Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine : Explored the conformational equilibrium and tautomerism in urea compounds, highlighting their potential in molecular sensing (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).
- Design, synthesis, photophysical properties, and pH-sensing application of pyrimidine-phthalimide derivatives : Investigated the photophysical properties of pyrimidine-phthalimide derivatives, demonstrating their potential as pH sensors and logic gates (Yan et al., 2017).
Chemical and Catalytic Applications
- Iron(III) complexes of sterically hindered tetradentate monophenolate ligands : Studied iron(III) complexes with ligands based on urea derivatives, examining their role in biomimetic coordination chemistry (Velusamy, Mayilmurugan, & Palaniandavar, 2004).
Propiedades
IUPAC Name |
1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(3-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-6-12-8-7-9-13(10-12)19-17(24)20-14-11-18-16(23(4)5)21-15(14)22(2)3/h7-11H,6H2,1-5H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIJBISXIQBEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

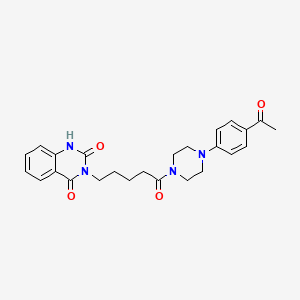

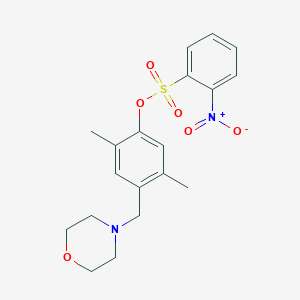


![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B3018120.png)
![3-[[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B3018122.png)
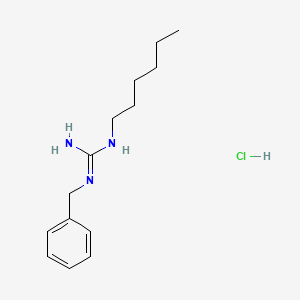
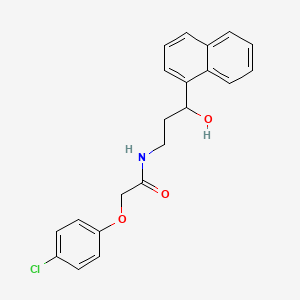

![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3018129.png)
